An In-depth Technical Guide to the Chemical Properties of 3-Methoxy-4-nitrophenol
An In-depth Technical Guide to the Chemical Properties of 3-Methoxy-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-4-nitrophenol is an organic compound belonging to the nitrophenol class. It is characterized by a phenol ring substituted with a methoxy group (-OCH₃) at position 3 and a nitro group (-NO₂) at position 4. This compound typically appears as a yellow crystalline solid and sees use as an intermediate in the synthesis of dyes and pharmaceuticals.[1] Its chemical structure, featuring both electron-donating (methoxy) and electron-withdrawing (nitro) groups, imparts unique reactivity and potential for biological activity, making it a molecule of interest in medicinal chemistry.[1] Careful handling of this compound is necessary due to the potential toxicity and environmental concerns associated with nitrophenolic compounds.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-Methoxy-4-nitrophenol is presented below. These properties are crucial for its handling, storage, and application in a laboratory setting.
| Property | Value | Source(s) |
| Chemical Identifiers | ||
| CAS Number | 16292-95-8 | [1][2] |
| IUPAC Name | 3-methoxy-4-nitrophenol | [2] |
| Molecular Formula | C₇H₇NO₄ | [1][2] |
| Molecular Weight | 169.13 g/mol | [2] |
| InChI | InChI=1S/C7H7NO4/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9H,1H3 | [1] |
| InChIKey | VDQSACYMBGQMFC-UHFFFAOYSA-N | [1] |
| SMILES | COC1=C(C=CC(=C1)O)--INVALID-LINK--[O-] | [2] |
| Physical Properties | ||
| Physical Form | Solid | [3] |
| Appearance | Yellow crystalline solid | [1] |
| Boiling Point | 356.2 °C at 760 mmHg | [4] |
| Solubility | Moderately soluble in organic solvents, limited solubility in water. | [1] |
| Acid-Base Properties | ||
| pKa | Data available in IUPAC Digitized pKa Dataset (specific value not retrieved) | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicting the ¹H and ¹³C NMR spectra of 3-Methoxy-4-nitrophenol based on the analysis of related compounds such as 3-methoxyphenol can offer a useful reference. For 3-methoxyphenol, the aromatic protons appear in the range of δ 6.41-7.13 ppm, and the methoxy protons are observed at δ 3.77 ppm.[1] The carbons of the aromatic ring in 3-methoxyphenol show signals between δ 102.2 and 161.2 ppm, with the methoxy carbon at δ 55.3 ppm.[1] For 3-Methoxy-4-nitrophenol, the presence of the electron-withdrawing nitro group would be expected to shift the signals of adjacent protons and carbons downfield.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Methoxy-4-nitrophenol is expected to show characteristic absorption bands for its functional groups. Based on data for related compounds like 3-methyl-4-nitrophenol, the following vibrational modes can be anticipated[5]:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| O-H stretch (hydrogen-bonded) | 3600 - 3200 (Strong, Broad) |
| Aromatic C-H stretch | 3100 - 3000 (Medium) |
| Asymmetric NO₂ stretch | 1550 - 1500 (Strong) |
| Symmetric NO₂ stretch | 1350 - 1300 (Strong) |
| Aromatic C=C stretch | 1600 - 1450 (Medium) |
| C-O stretch | 1260 - 1000 (Strong) |
| C-N stretch | 870 - 810 (Medium) |
Mass Spectrometry (MS)
In mass spectrometry, 3-Methoxy-4-nitrophenol is expected to exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the substituted phenol structure. Common fragmentation pathways for phenols include the loss of a hydrogen atom, a carbon monoxide molecule, or a formyl radical (HCO).[6] The presence of the methoxy and nitro groups will lead to additional characteristic fragmentation patterns.
UV-Vis Spectroscopy
The UV-Vis spectrum of nitrophenols is characterized by strong absorption bands. For instance, 4-nitrophenol exhibits an absorption maximum that shifts depending on the pH of the solution.[7] It is expected that 3-Methoxy-4-nitrophenol will also display characteristic absorption maxima in the UV-Vis region, which would be useful for its quantification.
Experimental Protocols
Synthesis of 3-Methoxy-4-nitrophenol
A common method for the synthesis of nitrophenols involves the nitration of the corresponding phenol. However, a detailed experimental protocol for the synthesis of 3-Methoxy-4-nitrophenol has not been specifically described in the retrieved results. General procedures for the ipso-hydroxylation of arylboronic acids to yield phenols involve reacting the arylboronic acid with hydrogen peroxide in a suitable solvent at room temperature.[1]
Analytical Methods
While a specific validated analytical method for 3-Methoxy-4-nitrophenol was not found, methods for the closely related compound 3-methyl-4-nitrophenol can be adapted.
High-Performance Liquid Chromatography (HPLC)
An HPLC method for the quantification of 3-methyl-4-nitrophenol in biological samples has been developed and validated.[8] This method can serve as a starting point for developing a protocol for 3-Methoxy-4-nitrophenol.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio may need to be optimized.
-
Detection: UV detection at a wavelength corresponding to an absorption maximum of 3-Methoxy-4-nitrophenol.
-
Sample Preparation: For biological samples, a liquid-liquid extraction step is typically employed to isolate the analyte.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of nitrophenols. Due to the polarity of these compounds, derivatization is often necessary to improve chromatographic performance.[9]
-
Derivatization: Silylation with an agent like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to create a more volatile and thermally stable derivative.[9]
-
GC Conditions: A standard non-polar or semi-polar capillary column is typically used. The temperature program would need to be optimized for the separation of the derivatized analyte.
-
MS Detection: The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for sensitive quantification.[9]
Signaling Pathways and Logical Relationships
Currently, there is no specific information available in the searched literature detailing the involvement of 3-Methoxy-4-nitrophenol in any biological signaling pathways. However, a related compound, 3'-methoxy-4'-nitroflavone, has been shown to act as an antagonist of the aryl hydrocarbon receptor (AhR) and to attenuate TCDD-dependent regulation of growth factor signaling and apoptosis.[10] This suggests that nitrophenol derivatives may have the potential to interact with cellular signaling cascades.
Caption: General workflow for the analysis of 3-Methoxy-4-nitrophenol.
Safety Information
3-Methoxy-4-nitrophenol is classified as harmful and an irritant. The following GHS hazard statements apply[2]:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.
References
- 1. rsc.org [rsc.org]
- 2. 3-Methoxy-4-nitrophenol | C7H7NO4 | CID 12900532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methoxy-4-nitrophenol | 16292-95-8 [sigmaaldrich.com]
- 4. 3-Methoxy-4-nitrophenol | 16292-95-8 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. google.com [google.com]
- 7. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phmethods.net [phmethods.net]
- 9. benchchem.com [benchchem.com]
- 10. The aryl hydrocarbon receptor antagonist, 3'methoxy-4'nitroflavone, attenuates 2,3,7,8-tetrachlorodibenzo-p-dioxin-dependent regulation of growth factor signaling and apoptosis in the MCF-10A cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

